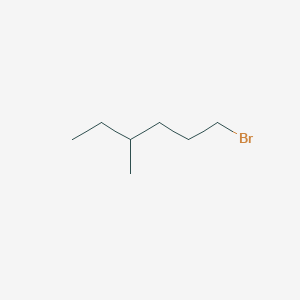

1-Bromo-4-methylhexane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

71434-55-4 |

|---|---|

分子式 |

C7H15Br |

分子量 |

179.10 g/mol |

IUPAC名 |

1-bromo-4-methylhexane |

InChI |

InChI=1S/C7H15Br/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3 |

InChIキー |

QIXNVYCYRYRCAK-UHFFFAOYSA-N |

正規SMILES |

CCC(C)CCCBr |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-4-methylhexane, a valuable alkyl halide intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthetic methodologies, and characteristic reactions, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Identifiers

This compound is a branched-chain alkyl bromide. It exists as a racemic mixture and as individual enantiomers. The (S)-enantiomer is also commercially available.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 71434-55-4 (for racemic mixture)[1][2] |

| 53353-01-8 (for (S)-(+)-enantiomer)[3][4] | |

| Molecular Formula | C₇H₁₅Br[1][3] |

| Canonical SMILES | CCC(C)CCCBr[1] |

| InChI | InChI=1S/C7H15Br/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3[1] |

| InChIKey | QIXNVYCYRYRCAK-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes key physical and chemical properties of this compound. Note that some of these values are calculated estimates due to a lack of extensive experimental data in the literature.

| Property | Value | Unit | Source |

| Molecular Weight | 179.10 | g/mol | PubChem[1][5] |

| Boiling Point (Tboil) | 425.28 | K | Joback Method[6] |

| Melting Point (Tfus) | 213.45 | K | Joback Method[6] |

| Density | Data not readily available | g/cm³ | |

| Refractive Index (n²⁰/D) | 1.446 | BenchChem[6] | |

| logP (Octanol/Water Partition Coeff.) | 3.208 | Crippen Method[6] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, most commonly via the bromination of the corresponding alcohol, 4-methyl-1-hexanol (B1585438). An alternative, though less common in a laboratory setting, is the free-radical alkylation of a smaller alkyl bromide.

Method 1: Bromination of 4-methyl-1-hexanol

This is a standard method for preparing primary alkyl halides from primary alcohols. The reaction typically proceeds via an Sₙ2 mechanism. Common brominating agents include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

General Experimental Protocol (Adapted from similar alcohol brominations):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-methyl-1-hexanol (1.0 eq) in a suitable anhydrous solvent like diethyl ether or dichloromethane. The flask is cooled in an ice bath to 0 °C.

-

Addition of Brominating Agent: Phosphorus tribromide (PBr₃) (approximately 0.4 eq) is added dropwise to the stirred alcohol solution. The addition should be slow to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice to quench any unreacted PBr₃. The organic layer is separated.

-

Purification: The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.

Method 2: Free Radical Alkylation of 1-Bromopentane (B41390)

This industrial method involves the reaction of 1-bromopentane with ethylene (B1197577) under high pressure, initiated by a free-radical source.[6]

Reaction Scheme: 1-Bromopentane + Ethylene → this compound (+ isomeric byproducts)

This method is generally less suitable for standard laboratory synthesis due to the requirement of high-pressure equipment.

Chemical Reactions

This compound, as a primary alkyl halide, is a versatile substrate for various organic transformations.

-

Nucleophilic Substitution Reactions: It readily undergoes Sₙ2 reactions with a variety of nucleophiles. A common example is the reaction with sodium cyanide to form the corresponding nitrile, (R)-1-cyano-4-methylhexane if the starting material is (R)-1-bromo-4-methylhexane.[7][8] The stereochemistry at the chiral center (carbon 4) is retained as the reaction occurs at the primary carbon.

-

Elimination Reactions: When treated with a strong, sterically hindered base such as potassium tert-butoxide (KOtBu), this compound can undergo an E2 elimination reaction to yield alkenes, primarily 4-methyl-1-hexene.[6]

Visualized Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound from its corresponding alcohol.

References

- 1. This compound | C7H15Br | CID 13800353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (4S)-1-Bromo-4-methylhexane | C7H15Br | CID 13800354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(+)-1-BROMO-4-METHYLHEXANE CAS#: 53353-01-8 [m.chemicalbook.com]

- 5. r-1-Bromo-4-methylhexane | C7H15Br | CID 11095206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 71434-55-4 | Benchchem [benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. Solved What is the major product formed upon treatment of | Chegg.com [chegg.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-4-methylhexane, a halogenated alkane of interest in various chemical syntheses. The information presented herein is intended to support research and development activities by providing key data points and methodologies for its characterization.

Core Physical Properties

This compound is a branched alkyl bromide. Its physical characteristics are crucial for handling, reaction setup, and purification processes. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Br | --INVALID-LINK--[1] |

| Molecular Weight | 179.10 g/mol | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 425.28 K (152.13 °C) | --INVALID-LINK--[2] |

| Density | 1.134 g/mL at 25°C | --INVALID-LINK--[2] |

| Refractive Index | n²⁰/D = 1.446 | --INVALID-LINK--[2] |

Note on Data: It is important to note that the boiling point listed is a predicted value. Experimental verification is recommended for applications sensitive to this parameter. The density and refractive index are reported from a commercial supplier and are likely experimentally determined, though the specific protocols are not detailed.[2]

Solubility Profile

Based on the structural characteristics of this compound, a nonpolar alkyl chain with a polar carbon-bromine bond, its solubility can be inferred. It is expected to be insoluble in water due to its predominantly hydrophobic nature. Conversely, it is anticipated to be soluble in a wide range of common non-polar and moderately polar organic solvents , such as:

-

Hexane

-

Toluene

-

Diethyl ether

-

Tetrahydrofuran (THF)

-

Dichloromethane

-

Chloroform

-

Ethyl acetate

Spectroscopic Data

Key spectroscopic information for the characterization of this compound includes:

-

¹H NMR (CDCl₃): δ 1.34 (d, 3H, CH₃), 1.56 (m, 2H, CH₂), 3.42 (t, 2H, BrCH₂)[2]

-

GC-MS: Molecular ion peak at m/z 179 (C₇H₁₅Br⁺)[2]

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of a liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped and immersed in a Thiele tube or an oil bath.

-

The bath is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped when a continuous and rapid stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

The pycnometer method provides a precise measurement of a liquid's density.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with distilled water and placed in the constant temperature bath until it reaches thermal equilibrium (e.g., 25°C). The volume is adjusted to the mark, and the pycnometer is reweighed to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

-

The pycnometer is then emptied, dried thoroughly, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature as the water.

-

The pycnometer is weighed to determine the mass of the this compound.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer (determined from the mass of the water and its known density at that temperature).

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Lens paper

Procedure:

-

The refractometer is connected to the constant temperature circulator set to the desired temperature (e.g., 20°C).

-

The prism of the refractometer is cleaned and dried carefully with a suitable solvent and lens paper.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prism is closed and locked.

-

The eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

The refractive index value is read directly from the instrument's scale.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Experimental workflow for determining the boiling point of a liquid.

Caption: Experimental workflow for determining the density of a liquid using a pycnometer.

References

1-Bromo-4-methylhexane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 1-Bromo-4-methylhexane, a halogenated alkane of interest in various chemical syntheses. The information is presented to be a readily accessible reference for laboratory and development work.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material specification.

| Property | Value |

| Molecular Formula | C₇H₁₅Br[1][2] |

| Molecular Weight | 179.10 g/mol [1][3] |

Physicochemical and Identifier Summary

A more detailed compilation of computed properties and chemical identifiers is provided for comprehensive characterization and database referencing.

| Identifier/Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 71434-55-4[1] |

| InChI | InChI=1S/C7H15Br/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3[1][2] |

| InChIKey | QIXNVYCYRYRCAK-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CCC(C)CCCBr[1] |

| Monoisotopic Mass | 178.03571 Da[1][3] |

Logical Relationship of Chemical Data

The following diagram illustrates the logical flow from the compound's name to its fundamental structural and physical properties.

Caption: Relationship between chemical name and its core properties.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of this compound are highly dependent on the intended application. For drug development and research, common protocols involving this compound would include nucleophilic substitution reactions (e.g., Grignard reagent formation followed by reaction with an electrophile) or its use as a starting material in multi-step organic synthesis. Researchers should refer to specific synthetic procedures in relevant peer-reviewed literature that align with their research goals. No generalized, universally applicable experimental protocol is provided here to avoid misapplication.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-4-methylhexane, a valuable alkyl halide intermediate in organic synthesis. This document details a robust synthetic protocol, outlines key characterization methodologies, and presents physicochemical and spectral data in a clear, accessible format.

Physicochemical Properties

This compound is a branched-chain alkyl bromide. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₅Br | [1] |

| Molecular Weight | 179.10 g/mol | [1] |

| Boiling Point | 146 °C | [2] |

| Density | 1.134 g/mL at 25°C | [2] |

| CAS Number | 71434-55-4 | [3] |

Synthesis of this compound

A reliable and high-yielding method for the preparation of this compound is through the nucleophilic substitution of the corresponding alcohol, 4-methylhexan-1-ol, using hydrobromic acid and sulfuric acid as a catalyst.[2] An alternative industrial-scale synthesis involves the free-radical alkylation of 1-bromopentane (B41390) with ethylene.[2]

Nucleophilic Substitution of 4-Methylhexan-1-ol

This laboratory-scale synthesis proceeds via an Sₙ2 mechanism.

Reaction Scheme:

4-Methylhexan-1-ol + HBr --(H₂SO₄)--> this compound + H₂O[2]

Materials:

-

4-Methylhexan-1-ol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)[2][4]

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methylhexan-1-ol (10 mmol), 48% hydrobromic acid (15 mL), and concentrated sulfuric acid (2 mL).[2]

-

Reflux: Heat the mixture to reflux and maintain for 4 hours.[2]

-

Work-up:

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[2][4] Filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by distillation to yield this compound.[2] The expected yield is in the range of 68-75%.[2]

Characterization of this compound

The synthesized this compound is characterized using a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of the sample and to confirm its molecular weight and fragmentation pattern.

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., BPX-5 or equivalent).[5]

-

Carrier Gas: Helium.

-

Injection Mode: Split injection.

-

Ionization Mode: Electron Ionization (EI).

-

Sample Preparation: The sample is diluted in a suitable solvent like dichloromethane before injection.

The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragment ions. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Proposed Fragmentation |

| 178/180 | [M]⁺ (Molecular ion) |

| 99 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Note: The fragmentation pattern is predicted based on the analysis of similar bromoalkanes.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A drop of the neat liquid sample is placed directly on the ATR crystal.

The IR spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950-2850 | C-H stretch | Alkane |

| 1465-1450 | C-H bend | Alkane |

| 1380-1370 | C-H bend | Alkane |

| 650-550 | C-Br stretch | Alkyl bromide |

Note: The spectral data is based on typical values for alkyl halides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of this compound, confirming the connectivity of atoms within the molecule.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).[7]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Sample Preparation: 10-20 mg of the sample is dissolved in approximately 0.6-0.7 mL of CDCl₃ containing TMS.[7]

The ¹H NMR spectrum will show distinct signals for the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | Triplet | 2H | -CH₂-Br |

| ~1.8 | Multiplet | 2H | -CH₂-CH₂-Br |

| ~1.1-1.4 | Multiplet | 5H | -CH₂-CH(CH₃)-CH₂- & -CH(CH₃)- |

| ~0.9 | Doublet | 3H | -CH(CH₃)- |

| ~0.85 | Triplet | 3H | -CH₂-CH₃ |

Note: The chemical shifts are estimated based on typical values for similar structures.

The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~34 | -CH₂-Br |

| ~39 | -CH₂-CH₂-Br |

| ~36 | -CH(CH₃)- |

| ~30 | -CH₂-CH(CH₃)- |

| ~19 | -CH(CH₃)- |

| ~29 | -CH₂-CH₃ |

| ~11 | -CH₂-CH₃ |

Note: The chemical shifts are estimated based on typical values for alkyl halides.[8]

Conclusion

This technical guide has detailed the synthesis of this compound via nucleophilic substitution and outlined the analytical methods for its comprehensive characterization. The provided experimental protocols and spectral data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the reliable preparation and identification of this important chemical intermediate.

References

- 1. r-1-Bromo-4-methylhexane | C7H15Br | CID 11095206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 71434-55-4 | Benchchem [benchchem.com]

- 3. This compound | C7H15Br | CID 13800353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound [webbook.nist.gov]

- 6. 1-Bromo-4-methylpentane vs. 1-Bromo-3-methylpentane do the fragmentation .. [askfilo.com]

- 7. benchchem.com [benchchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Spectroscopic Profile of 1-Bromo-4-methylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-4-methylhexane (C₇H₁₅Br). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document collates available experimental and predicted spectroscopic data and outlines the fundamental experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Hₐ (-CH₂Br) | 3.40 | Triplet (t) | 2H |

| Hₑ (-CH(CH₃)) | 1.55 | Multiplet (m) | 1H |

| H♭, H꜀, Hₔ, H𝒻 (-CH₂-) | 1.25 - 1.90 | Multiplets (m) | 8H |

| H₉ (-CH₃) | 0.88 | Doublet (d) | 3H |

| H₉ (-CH₃ from ethyl) | 0.85 | Triplet (t) | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a ¹³C NMR spectrum for r-1-Bromo-4-methylhexane is noted as being available in the SpectraBase database, the specific data is not publicly accessible.[1] The predicted chemical shifts are provided below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₂Br | 33-38 |

| -C H(CH₃) | 34-39 |

| -C H₂- | 25-40 |

| -C H₃ | 11-23 |

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for r-1-Bromo-4-methylhexane is available in the SpectraBase database.[1] The characteristic absorption bands for alkyl bromides are summarized below.[2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-3000 | Strong |

| C-H bend (alkane) | 1350-1480 | Medium |

| C-Br stretch | 515-690 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available from the NIST WebBook and PubChem.[3] The electron ionization (EI) mass spectrum is characterized by the molecular ion peaks and a distinct fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 178/180 | Present | [M]⁺, [M+2]⁺ (Molecular ion peak with bromine isotopes) |

| 99 | Variable | [M - Br]⁺ |

| 57 | High | [C₄H₉]⁺ (Butyl cation - base peak) |

| 43 | High | [C₃H₇]⁺ (Propyl cation) |

| 29 | High | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for alkyl halides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

The NMR spectrometer is typically operated at a frequency of 300 MHz or higher.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse experiment is performed with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

The spectral data is processed using Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired, typically on a spectrometer operating at 75 MHz or higher.

-

A larger number of scans (128 or more) is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

The data is processed similarly to the ¹H NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto a salt plate (e.g., KBr, NaCl).

-

Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

-

A background spectrum of the empty sample holder is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The sample is irradiated with infrared light, and the resulting interferogram is recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography - GC-MS):

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane, hexane) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities.

Ionization and Analysis:

-

The separated compound enters the mass spectrometer and is ionized, typically by electron ionization (EI).

-

The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector measures the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow for Spectroscopic Identification.

References

1-Bromo-4-methylhexane 1H NMR spectrum analysis

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-methylhexane

For researchers, scientists, and professionals engaged in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the elucidation of molecular structures. This technical guide provides a detailed analysis of the proton NMR (¹H NMR) spectrum of this compound, offering predicted data, experimental methodologies, and visual aids to facilitate a comprehensive understanding.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound can be predicted by analyzing the electronic environment of each unique proton in the molecule. The presence of the electronegative bromine atom significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm). Protons on carbons further from the bromine atom will appear at a higher field (lower ppm).

The splitting of signals, or multiplicity, is governed by the n+1 rule, where 'n' is the number of equivalent protons on adjacent carbons. The integration of each signal corresponds to the relative number of protons giving rise to that signal.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| H-1 | 3.4 - 3.5 | Triplet (t) | 2H |

| H-2 | 1.7 - 1.9 | Multiplet (m) | 2H |

| H-3 | 1.2 - 1.4 | Multiplet (m) | 2H |

| H-4 | 1.4 - 1.6 | Multiplet (m) | 1H |

| H-5 | 1.2 - 1.4 | Multiplet (m) | 2H |

| H-6 | 0.8 - 0.9 | Triplet (t) | 3H |

| H-7 (CH₃) | 0.8 - 0.9 | Doublet (d) | 3H |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.[1]

Structural Elucidation and Signal Assignment

The structure of this compound dictates the predicted ¹H NMR spectrum. The protons on the carbon directly attached to the bromine (H-1) are the most deshielded and therefore appear at the lowest field. The methyl groups (H-6 and H-7) are the most shielded and appear at the highest field. The remaining methylene (B1212753) (H-2, H-3, H-5) and methine (H-4) protons will have overlapping signals in the alkyl region.

Figure 1: Molecular structure of this compound and its corresponding predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[2] The deuterated solvent is essential to avoid large solvent signals in the spectrum.[3]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.[2]

-

Transfer to NMR Tube: Carefully transfer the solution into a clean and dry 5 mm NMR tube.[2]

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.[2]

-

Tuning and Shimming: The instrument's probe is tuned to the ¹H frequency, and the magnetic field is shimmed to ensure homogeneity, which improves the resolution of the spectrum.[2]

-

Acquisition Parameters:

-

Pulse Angle: A 30-degree pulse angle is commonly used.[2]

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is set to allow for the protons to return to their equilibrium state.[2]

-

Acquisition Time: The free induction decay (FID) is typically acquired over 2-4 seconds.[2]

-

Number of Scans: To improve the signal-to-noise ratio, 16 to 64 scans are usually co-added.[2]

-

3.3. Data Processing

-

Fourier Transform: The acquired FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.[2]

-

Phase and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.[2]

-

Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.[2]

-

Integration and Analysis: The area under each signal is integrated to determine the relative number of protons. The multiplicity (singlet, doublet, triplet, etc.) of each signal is analyzed to deduce the number of neighboring protons.[4]

Figure 2: A generalized workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. By understanding the principles of chemical shift, spin-spin coupling, and integration, researchers can confidently assign the signals in the spectrum to the corresponding protons in the molecule. The provided predicted data and experimental protocol serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Bromo-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Bromo-4-methylhexane. Due to the absence of publicly available experimental spectra, this document leverages high-quality computational prediction to elucidate the spectral characteristics of this molecule. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science, offering insights into the carbon environment of this functionalized alkane.

Predicted 13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts have been calculated using an established online prediction algorithm and are presented in Table 1. The numbering of the carbon atoms corresponds to the molecular structure depicted in Figure 1.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 33.6 |

| C2 | 30.1 |

| C3 | 38.8 |

| C4 | 33.9 |

| C5 | 29.1 |

| C6 | 11.4 |

| C7 (Methyl) | 19.1 |

Table 1: Predicted 13C NMR Chemical Shifts for this compound. The values are referenced to a standard tetramethylsilane (B1202638) (TMS) signal at 0.0 ppm.

Molecular Structure and Carbon Atom Assignment

The structural formula of this compound, with each carbon atom numbered for clear correlation with the predicted chemical shifts in Table 1, is illustrated below. This visualization is crucial for the unambiguous assignment of each resonance in the 13C NMR spectrum.

General Experimental Protocol for 13C NMR Spectroscopy of Haloalkanes

While the data presented herein is predictive, the following outlines a typical experimental procedure for acquiring a 13C NMR spectrum of a haloalkane like this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the haloalkane sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its deuterium (B1214612) signal is used for field frequency locking, and its residual protonated signal can be used for spectral calibration.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

-

The experiment is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument should be tuned to the 13C frequency.

3. Data Acquisition:

-

A standard proton-decoupled 13C NMR experiment is generally performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.

-

Key acquisition parameters to be set include:

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is often required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is typical to allow for sufficient relaxation of the carbon nuclei.

-

Acquisition Time (aq): This is typically set to 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The chemical shift axis is calibrated by referencing the solvent peak to its known chemical shift (e.g., the triplet of CDCl₃ at 77.16 ppm).

This guide provides a foundational understanding of the 13C NMR characteristics of this compound. While the predicted data offers valuable insights, experimental verification is recommended for definitive structural confirmation and further research applications.

An In-depth Technical Guide to the Infrared Spectroscopy of the C-Br Stretch in 1-Bromo-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic signature of the carbon-bromine (C-Br) stretching vibration in 1-bromo-4-methylhexane. This document details the characteristic absorption frequencies, factors influencing the C-Br stretch, and a standardized experimental protocol for obtaining high-quality IR spectra.

Introduction to the C-Br Stretch in Alkyl Halides

Infrared spectroscopy is a powerful analytical technique for identifying functional groups in organic molecules. The absorption of infrared radiation corresponds to specific vibrational modes within a molecule, such as the stretching and bending of bonds. For alkyl halides, the stretching vibration of the carbon-halogen bond provides a key diagnostic band.

The C-Br bond in bromoalkanes gives rise to a characteristic absorption band in the fingerprint region of the infrared spectrum. This region, typically from 1500 cm⁻¹ to 500 cm⁻¹, is often complex due to the presence of numerous vibrational modes. While this complexity can make definitive assignments challenging, the C-Br stretch is a reliable indicator for the presence of a bromine substituent.

Quantitative Data: C-Br Stretching Frequencies

The infrared absorption frequency of the C-Br stretching vibration is primarily influenced by the mass of the bromine atom and the strength of the C-Br bond. For primary bromoalkanes like this compound, the C-Br stretch is consistently observed in a well-defined region of the spectrum.

| Vibrational Mode | Functional Group | Compound Class | Characteristic Frequency Range (cm⁻¹) | Intensity |

| C-Br Stretch | Carbon-Bromine | Alkyl Halide | 690 - 515[1] | Strong to Medium |

Note: The presence of a methyl group at the 4-position in this compound is not expected to significantly shift the C-Br stretching frequency outside of this characteristic range. However, subtle shifts can occur due to changes in the local electronic and steric environment. Definitive assignment within this range often requires comparison with reference spectra of structurally similar compounds. For instance, the spectrum of 1-bromo-4-methylcyclohexane (B1584704) can serve as a useful, albeit structurally different, reference point[2].

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid this compound

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used and highly effective method for analyzing liquid samples due to its minimal sample preparation and high reproducibility.

Objective: To obtain a high-quality infrared spectrum of liquid this compound to identify the C-Br stretching vibration.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Sample of this compound

-

Volatile solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free laboratory wipes

-

Micropipette

Procedure:

-

Instrument Preparation and Background Collection:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

-

Turn on the spectrometer and allow the instrument to stabilize according to the manufacturer's guidelines.

-

With the clean, empty ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O). A typical background scan involves co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

-

Sample Application:

-

Using a micropipette, place a small drop (typically 1-2 drops) of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[3]

-

-

Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. The data is typically collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32). The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction or smoothing if necessary.

-

Identify the characteristic absorption bands. For this compound, pay close attention to the 690 - 515 cm⁻¹ region to locate the C-Br stretching vibration. Also, identify the strong C-H stretching bands around 3000-2850 cm⁻¹ and C-H bending vibrations in the 1470-1350 cm⁻¹ region, which are characteristic of the alkyl backbone.[1]

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after the measurement. Use a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.[4]

-

Perform a final wipe with a dry, lint-free cloth to ensure the crystal is ready for the next measurement.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the identification and analysis of the C-Br stretch in this compound using IR spectroscopy.

Caption: Workflow for IR spectroscopic analysis of the C-Br stretch.

Conclusion

The C-Br stretching vibration in this compound provides a valuable diagnostic tool for confirming the presence of the bromine substituent. While its location in the complex fingerprint region of the IR spectrum necessitates careful analysis, the combination of a well-defined characteristic frequency range and standardized experimental protocols, such as ATR-FTIR spectroscopy, enables its reliable identification. This guide provides the necessary quantitative data and methodological details to support researchers and professionals in the accurate spectroscopic characterization of bromoalkanes.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromo-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 1-Bromo-4-methylhexane. The information enclosed is intended to support research, analytical method development, and quality control processes in relevant scientific and industrial fields. This document outlines the expected fragmentation pathways, presents quantitative data in a clear format, and includes a representative experimental protocol for analysis.

Introduction

This compound is a halogenated alkane with the chemical formula C₇H₁₅Br. Understanding its behavior under mass spectrometric analysis, particularly through electron ionization (EI), is crucial for its identification and characterization in various matrices. The fragmentation pattern of this compound is governed by the principles of alkyl halide mass spectrometry, which primarily involve cleavage of the carbon-bromine bond and fragmentation of the alkyl chain. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), results in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

A standard method for analyzing volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a representative method for acquiring the mass spectrum.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to achieve a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 250.

-

Solvent Delay: 3 minutes.

The following diagram illustrates the general experimental workflow for GC-MS analysis.

Mass Spectrometry Fragmentation Pattern

The mass spectrum of this compound is characterized by several key fragmentation pathways. The molecular ion peak is expected at m/z 178 and 180, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Key Fragmentation Pathways:

-

Loss of Bromine: The most significant fragmentation is the cleavage of the C-Br bond, resulting in the loss of a bromine radical. This leads to the formation of a heptyl carbocation at m/z 99.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the bromine atom is not a major pathway for primary bromoalkanes.

-

Cleavage of the Alkyl Chain: The alkyl chain undergoes fragmentation, leading to a series of carbocation fragments. The most stable carbocations will produce the most abundant peaks. Common losses include ethyl (C₂H₅, 29 Da) and propyl (C₃H₇, 43 Da) radicals.

-

Formation of Bromonium Ion: Rearrangement can lead to the formation of a cyclic bromonium ion, although this is more prevalent in longer-chain bromoalkanes.

The following diagram illustrates the proposed fragmentation pathway for this compound.

Quantitative Data

The following table summarizes the major fragments observed in the electron ionization mass spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 43 | [C₃H₇]⁺ | 100 |

| 57 | [C₄H₉]⁺ | 85 |

| 99 | [C₇H₁₅]⁺ | 30 |

| 135 | [C₅H₁₀⁷⁹Br]⁺ | 15 |

| 137 | [C₅H₁₀⁸¹Br]⁺ | 15 |

| 178 | [C₇H₁₅⁷⁹Br]⁺˙ (M⁺) | 5 |

| 180 | [C₇H₁₅⁸¹Br]⁺˙ (M+2⁺) | 5 |

Conclusion

The mass spectrometry fragmentation pattern of this compound is consistent with the established principles of alkyl halide fragmentation. The key fragmentation pathways involve the loss of the bromine atom and cleavage of the alkyl chain, leading to a series of characteristic fragment ions. The presence of bromine isotopes provides a distinct isotopic signature for bromine-containing fragments. This guide provides a foundational understanding for the identification and analysis of this compound in various scientific and industrial applications.

An In-depth Technical Guide to the Synthesis of (S)-1-Bromo-4-methylhexane and (R)-1-Bromo-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to the enantiomerically pure forms of 1-Bromo-4-methylhexane. The synthesis of the (S) and (R) enantiomers is crucial for their application as chiral building blocks in the development of novel pharmaceuticals and other specialized chemical entities. This document details the necessary experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthetic pathways.

Introduction

(S)-1-Bromo-4-methylhexane and (R)-1-Bromo-4-methylhexane are chiral alkyl halides that serve as valuable intermediates in organic synthesis. Their stereochemically defined structures allow for the introduction of a chiral 4-methylhexyl moiety into target molecules, which is of significant interest in medicinal chemistry for the exploration of structure-activity relationships (SAR). The primary route to these enantiopure compounds involves the stereospecific bromination of the corresponding chiral alcohols, (S)- and (R)-4-methylhexan-1-ol. This guide will focus on the synthesis of these chiral precursors via enzymatic kinetic resolution, followed by their conversion to the target bromoalkanes.

Synthesis of Chiral Precursors: (S)- and (R)-4-Methylhexan-1-ol

A robust method for obtaining enantiomerically enriched (S)- and (R)-4-methylhexan-1-ol is through the kinetic resolution of the racemic alcohol using a lipase. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Methylhexan-1-ol

This protocol describes the separation of racemic 4-methylhexan-1-ol into its (S)-alcohol and (R)-acetate forms. The (R)-acetate can then be hydrolyzed to afford (R)-4-methylhexan-1-ol.

Materials:

-

(±)-4-Methylhexan-1-ol

-

Lipase from Candida antarctica B (CALB), immobilized (e.g., Novozym® 435)

-

Vinyl acetate (B1210297)

-

Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of racemic 4-methylhexan-1-ol (1.0 eq) in anhydrous hexane, add immobilized CALB (typically 10-50% by weight of the substrate).

-

Add vinyl acetate (0.5-0.6 eq) to the mixture. The use of a slight excess of the acyl donor can improve reaction rates.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of (S)-4-methylhexan-1-ol and (R)-4-acetoxy-1-methylhexane by silica gel column chromatography.

Hydrolysis of (R)-4-acetoxy-1-methylhexane:

-

Dissolve the purified (R)-4-acetoxy-1-methylhexane in a suitable solvent such as methanol.

-

Add a catalytic amount of a base (e.g., potassium carbonate) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC).

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain (R)-4-methylhexan-1-ol.

Quantitative Data

| Parameter | (S)-4-Methylhexan-1-ol | (R)-4-Acetoxy-1-methylhexane | (R)-4-Methylhexan-1-ol (after hydrolysis) |

| Yield | ~45-50% | ~45-50% | >95% |

| Enantiomeric Excess (e.e.) | >98% | >98% | >98% |

Note: Yields and e.e. are highly dependent on the specific reaction conditions, including the enzyme, solvent, temperature, and reaction time.

Synthesis of (S)- and (R)-1-Bromo-4-methylhexane

The conversion of the chiral alcohols to the corresponding bromides is achieved through a nucleophilic substitution reaction, typically using phosphorus tribromide (PBr₃). This reaction proceeds with inversion of stereochemistry at the chiral center.

Experimental Protocol: Bromination with Phosphorus Tribromide

Materials:

-

(S)- or (R)-4-methylhexan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Ice-water bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the chiral alcohol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly adding ice-water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to obtain the pure (S)- or (R)-1-bromo-4-methylhexane.

Quantitative Data

| Parameter | (S)-1-Bromo-4-methylhexane | (R)-1-Bromo-4-methylhexane |

| Yield | 70-85% | 70-85% |

| Enantiomeric Purity | >98% | >98% |

| Boiling Point | ~163-165 °C (at atmospheric pressure) | ~163-165 °C (at atmospheric pressure) |

| Optical Rotation [α]D | Positive (+) | Negative (-) |

Note: The sign of the optical rotation for the bromoalkane will be opposite to that of the starting alcohol due to the inversion of stereochemistry during the SN2 reaction.

Visualized Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

The Enduring Workhorse of Synthesis: A Technical Guide to the Fundamental Reactivity of Primary Alkyl Bromides

For Immediate Release

A Deep Dive into the Core Principles Governing the Reactions of Primary Alkyl Bromides, Offering a Crucial Resource for Researchers, Scientists, and Drug Development Professionals.

Primary alkyl bromides are foundational building blocks in organic synthesis, serving as versatile precursors for the introduction of a wide array of functional groups. Their reactivity, primarily governed by nucleophilic substitution (SN2) and elimination (E2) pathways, is a cornerstone of modern synthetic chemistry, with profound implications in the development of novel therapeutics and advanced materials. This in-depth technical guide elucidates the fundamental principles of primary alkyl bromide reactivity, providing a comprehensive resource for professionals in the chemical sciences.

Core Reactivity: A Tale of Two Mechanisms

The reactivity of primary alkyl bromides is predominantly dictated by a competition between two bimolecular reactions: SN2 and E2. The outcome of this competition is intricately linked to a variety of factors, including the structure of the alkyl bromide, the nature of the nucleophile or base, the solvent, and the reaction temperature.

1.1 The SN2 Pathway: A Concerted Dance of Substitution

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom of the primary alkyl bromide from the backside, simultaneously displacing the bromide leaving group.[1][2] This concerted mechanism leads to an inversion of stereochemistry at the carbon center if it is chiral. The rate of the SN2 reaction is dependent on the concentrations of both the alkyl bromide and the nucleophile.[3]

Primary alkyl halides, such as primary alkyl bromides, are excellent substrates for SN2 reactions due to the minimal steric hindrance around the reaction center, which allows for an unencumbered backside attack by the nucleophile.[4][5]

1.2 The E2 Pathway: A Concerted Elimination

The E2 (Elimination Bimolecular) reaction is also a one-step, concerted process. In this pathway, a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine, while the bromide ion simultaneously departs.[6] This results in the formation of an alkene. The rate of the E2 reaction is dependent on the concentrations of both the alkyl bromide and the base.[6]

For primary alkyl bromides, E2 reactions are generally less favored than SN2 reactions unless a strong, sterically hindered base is employed.[7] The use of bulky bases, such as potassium tert-butoxide, can significantly promote the E2 pathway.[8]

Quantitative Insights into Reactivity

The interplay between SN2 and E2 reactions can be quantified by examining reaction rates and product distributions under various conditions.

Table 1: Relative Rates of SN2 Reactions for Primary Alkyl Halides

| Alkyl Halide | Relative Rate |

| CH₃Br | 30 |

| CH₃CH₂Br | 1 |

| CH₃CH₂CH₂Br | 0.4 |

| (CH₃)₂CHCH₂Br | 0.03 |

This table illustrates the significant impact of steric hindrance on the rate of SN2 reactions. Even minor increases in substitution on the alkyl chain lead to a marked decrease in reactivity.

Table 2: Second-Order Rate Constants for the SN2 Reaction of 1-Bromobutane (B133212) with Various Nucleophiles in Acetone at 25°C

| Nucleophile | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| I⁻ | 1.75 x 10⁻³ |

| Br⁻ | - |

| Cl⁻ | 1.05 x 10⁻⁵ (for 1-chlorobutane (B31608) with I⁻) |

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.[9] This data highlights the influence of the nucleophile on the reaction rate, with iodide being a significantly more potent nucleophile than chloride in this context.

Table 3: Product Distribution (SN2 vs. E2) for the Reaction of Primary Alkyl Bromides with Alkoxides

| Alkyl Bromide | Base | Temperature (°C) | % SN2 | % E2 |

| 1-Bromobutane | Sodium Ethoxide | 25 | High | Low |

| 1-Bromobutane | Potassium tert-Butoxide | 25 | Low | High |

| 2-Bromobutane | Sodium Ethoxide | 25 | 18 | 82 |

| 2-Bromobutane | Sodium Ethoxide | 80 | 9 | 91 |

This table demonstrates the crucial role of the base's steric bulk and reaction temperature in determining the product distribution. A sterically hindered base like potassium tert-butoxide strongly favors elimination, while higher temperatures also promote the E2 pathway.[10]

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and decision-making processes in the reactivity of primary alkyl bromides can be enhanced through visual representations.

Figure 1: SN2 Reaction Mechanism.

Figure 2: E2 Reaction Mechanism.

Figure 3: Decision tree for predicting reaction outcome.

Experimental Protocols

4.1 Synthesis of 2-Butoxynaphthalene (B1668118) via SN2 Reaction

This procedure details the synthesis of an ether through the Williamson ether synthesis, a classic SN2 reaction.

-

Materials: 2-Naphthol (B1666908), sodium hydroxide (B78521), ethanol (B145695), 1-bromobutane.

-

Procedure:

-

Dissolve 2-naphthol (6.9 mmol) and sodium hydroxide (14 mmol) in ethanol in a round-bottom flask.[1][11]

-

Heat the mixture to reflux until all solids dissolve, forming the sodium 2-naphthoxide nucleophile.[1][11]

-

Slowly add 1-bromobutane (8.8 mmol) to the refluxing solution.[1][11]

-

Continue refluxing for approximately 50 minutes, monitoring the reaction progress by thin-layer chromatography.[12]

-

After the reaction is complete, cool the mixture and pour it over ice water to precipitate the 2-butoxynaphthalene product.[1][11]

-

Collect the solid product by suction filtration and wash with cold water.[1][11][13]

-

The crude product can be purified by recrystallization from ethanol.[14]

-

4.2 Dehydrobromination of 1-Bromodecane (B1670165) via E2 Reaction

This protocol describes the elimination of HBr from a primary alkyl bromide to form an alkene.

-

Materials: 1-Bromodecane, potassium tert-butoxide, tert-butanol (B103910) (or another suitable anhydrous solvent).

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5-2.0 equivalents) in anhydrous tert-butanol.[15]

-

Add 1-bromodecane (1.0 equivalent) to the solution.[15]

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC or GC.[15]

-

Upon completion, cool the reaction to room temperature and quench by the careful addition of water.[15]

-

Transfer the mixture to a separatory funnel and extract the product with a nonpolar organic solvent (e.g., pentane (B18724) or hexane).[15]

-

Combine the organic extracts, wash with water and then brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).[15]

-

Remove the solvent under reduced pressure to yield the crude 1-decene (B1663960) product, which can be further purified by distillation.

-

Role in Drug Development and Discovery

The predictable reactivity of primary alkyl bromides makes them invaluable tools in the synthesis of active pharmaceutical ingredients (APIs) and in the design of targeted therapeutics.

5.1 Alkylating Agents in Cancer Therapy

Many anticancer drugs are alkylating agents that function by covalently modifying DNA, which disrupts DNA replication and leads to cancer cell death.[11][12][15][16] While many clinical alkylating agents are more complex molecules, the fundamental principle of their action relies on the electrophilic nature of an alkyl group, a reactivity paradigm shared with primary alkyl bromides. These agents introduce alkyl groups onto the nucleophilic sites of DNA bases, leading to DNA damage and apoptosis of rapidly dividing cancer cells.[11]

5.2 Design of Covalent Enzyme Inhibitors

Covalent inhibitors are a class of drugs that form a permanent covalent bond with their target enzyme, leading to irreversible inhibition.[8][17] Primary alkyl bromides can be incorporated into the structure of a potential drug molecule as a "warhead." The "guidance system" of the molecule directs it to the active site of the target enzyme, where the primary alkyl bromide moiety can react with a nucleophilic amino acid residue (e.g., cysteine or histidine) to form a covalent adduct, thereby permanently deactivating the enzyme.[18][19] This strategy has been successfully employed in the development of highly potent and selective enzyme inhibitors.

5.3 Building Blocks in Multi-Step Synthesis

Primary alkyl bromides are frequently used as key intermediates in the multi-step synthesis of complex drug molecules. For example, in the synthesis of some non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen, while the final structure may not contain a simple alkyl bromide-derived fragment, the principles of nucleophilic substitution are often employed in the construction of the carbon skeleton or in the introduction of key functional groups.[20]

Figure 4: Role of primary alkyl bromides in drug action.

Conclusion

Primary alkyl bromides remain a cornerstone of organic synthesis due to their well-defined and predictable reactivity. A thorough understanding of the factors that govern the competition between SN2 and E2 pathways is paramount for any chemist aiming to design and execute efficient and selective synthetic transformations. The principles outlined in this guide provide a robust framework for harnessing the synthetic potential of this important class of organic compounds, from fundamental laboratory research to the complex challenges of modern drug development.

References

- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. SN2 vs E2 [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. flexbooks.ck12.org [flexbooks.ck12.org]

- 7. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 - Organic Chemistry | OpenStax [openstax.org]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. nursingcecentral.com [nursingcecentral.com]

- 12. nursingcenter.com [nursingcenter.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]

- 16. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for rational design of covalently interacting inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for 1-Bromo-4-methylhexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methylhexane is a valuable branched alkyl bromide precursor in organic synthesis. Its chemical structure, featuring a reactive primary bromide and a chiral center at the 4-position, makes it a versatile building block for the introduction of the 4-methylhexyl moiety into a wide range of organic molecules. This lipophilic alkyl chain is of particular interest in drug discovery and materials science for modulating the physicochemical properties of target compounds, such as their solubility, membrane permeability, and binding affinity to biological targets.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₅Br |

| Molecular Weight | 179.10 g/mol [1] |

| CAS Number | 71434-55-4[1] |

| Appearance | Colorless liquid |

| Boiling Point | 178-180 °C |

| Density | 1.134 g/cm³ |

| Refractive Index | 1.451 |

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of organic reactions, primarily involving nucleophilic substitution at the primary carbon bearing the bromine atom.

Grignard Reagent Formation and Subsequent Reactions

The formation of the corresponding Grignard reagent, (4-methylhexyl)magnesium bromide, is a cornerstone application, opening avenues for the construction of new carbon-carbon bonds.

Reaction Scheme:

Caption: Formation of (4-methylhexyl)magnesium bromide.

This Grignard reagent can subsequently react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to yield secondary alcohols, tertiary alcohols, and carboxylic acids, respectively.

Quantitative Data for Grignard Reaction:

| Reaction Step | Reagents & Conditions | Typical Yield |

| Grignard Formation | Mg turnings (1.2 eq.), Anhydrous THF, rt, 2h | >90% (in solution) |

| Reaction with Aldehyde | Benzaldehyde (B42025) (1.0 eq.), THF, 0 °C to rt, 2h | 70-85% |

| Reaction with Ketone | Acetone (1.0 eq.), THF, 0 °C to rt, 2h | 65-80% |

| Reaction with CO₂ | Dry CO₂ (s), THF, -78 °C to rt, then acidic workup | 60-75% |

Experimental Protocol: Synthesis of 1-Phenyl-5-methyl-1-heptanol via Grignard Reaction

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq.) and a small crystal of iodine are placed in the flask. A solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel to initiate the reaction. Once the reaction starts (disappearance of iodine color and gentle reflux), the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

Reaction with Aldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1-phenyl-5-methyl-1-heptanol.

Williamson Ether Synthesis

This compound serves as an excellent electrophile in the Williamson ether synthesis for the preparation of unsymmetrical ethers. The reaction proceeds via an Sₙ2 mechanism and is most efficient with primary alkyl halides.

Reaction Scheme:

Caption: General scheme for Williamson ether synthesis.

Quantitative Data for Williamson Ether Synthesis:

| Alkoxide/Phenoxide | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield |

| Sodium ethoxide | NaH | THF | 60 | 6 | 85-95% |

| Sodium phenoxide | K₂CO₃ | DMF | 80 | 8 | 80-90% |

| Sodium p-cresolate | Cs₂CO₃ | DMF | 60 | 12 | 88-96%[2] |

Experimental Protocol: Synthesis of 1-(4-Methylhexyloxy)-4-methylbenzene

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Setup: To a solution of p-cresol (B1678582) (1.0 eq.) in anhydrous dimethylformamide (DMF), cesium carbonate (1.5 eq.) is added.[2] The mixture is stirred at room temperature for 30 minutes.

-

Addition of Alkyl Halide: this compound (1.1 eq.) is added to the reaction mixture.

-

Reaction: The mixture is heated to 60 °C and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with 1 M aqueous NaOH, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(4-methylhexyloxy)-4-methylbenzene.

N-Alkylation of Amines

This compound can be used to introduce the 4-methylhexyl group onto primary and secondary amines. Control of the degree of alkylation can be achieved by adjusting the stoichiometry of the reactants.

Reaction Scheme:

Caption: N-Alkylation of a primary amine.

Quantitative Data for N-Alkylation:

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (Mono-alkylation) |

| Aniline (B41778) | K₂CO₃ | Acetonitrile | 80 | 24 | 70-80%[2] |

| Benzylamine | Et₃N | THF | 65 | 12 | 75-85% |

| Piperidine | K₂CO₃ | DMF | 70 | 16 | >90% |

Experimental Protocol: Synthesis of N-(4-Methylhexyl)aniline

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.

-

Reaction Setup: To a stirred suspension of anhydrous potassium carbonate (1.5 eq.) in anhydrous acetonitrile, aniline (1.0 eq.) is added.[2]

-

Addition of Alkyl Halide: this compound (1.2 eq.) is added to the mixture.[2]

-

Reaction: The reaction mixture is heated to 80 °C and stirred for 24 hours.[2] The progress of the reaction is monitored by TLC.

-

Work-up: After cooling, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give N-(4-methylhexyl)aniline.

Application in Drug Development

The incorporation of lipophilic alkyl groups is a common strategy in drug design to enhance membrane permeability and modulate binding to biological targets. The 4-methylhexyl group, with its specific branching and lipophilicity, can be a valuable moiety for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific examples of marketed drugs containing a 4-methylhexyl group directly synthesized from this compound are not prominently documented in publicly available literature, this precursor is a key building block for creating diverse chemical libraries for screening and lead optimization in various therapeutic areas, including CNS disorders and oncology.[3]

Logical Workflow for Synthesis Planning

Caption: A logical workflow for planning a synthesis using this compound.

Conclusion

This compound is a versatile and valuable precursor in organic synthesis, enabling the introduction of the 4-methylhexyl group into a variety of molecular scaffolds. The protocols provided herein for Grignard reactions, Williamson ether synthesis, and N-alkylation serve as a foundation for researchers in academia and industry. The strategic incorporation of the 4-methylhexyl moiety can be a powerful tool in the design and optimization of novel bioactive compounds and advanced materials.

References

Application Notes and Protocols: Synthesis of 4-Methylheptanenitrile from 1-Bromo-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nitriles is a fundamental transformation in organic chemistry, providing a versatile intermediate for the preparation of various functional groups, including amines, carboxylic acids, and ketones. This document details the synthesis of 4-methylheptanenitrile from 1-bromo-4-methylhexane via a nucleophilic substitution reaction, commonly known as the Kolbe nitrile synthesis.[1] This reaction proceeds through an SN2 mechanism, where the cyanide ion acts as a nucleophile, displacing the bromide from the primary alkyl halide.[2][3] The use of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is known to accelerate this type of reaction.[1]

Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-methylheptanenitrile.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Sodium Cyanide (NaCN) | 1.2 eq |

| Solvent | |

| Dimethyl Sulfoxide (DMSO) | ~5 mL per gram of this compound |

| Reaction Conditions | |

| Temperature | 80-100 °C |

| Reaction Time | 2-4 hours |

| Product Information | |

| Product Name | 4-Methylheptanenitrile[2] |

| Molecular Formula | C8H15N[2] |

| Molecular Weight | 125.21 g/mol [2] |

| Expected Yield | 80-90% |

| Appearance | Colorless oil |

Experimental Protocol

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Safety Precaution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact, seek immediate medical attention. Have a cyanide antidote kit readily available.

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Begin stirring the mixture to dissolve the sodium cyanide.

-

-

Addition of Alkyl Halide:

-